Bienvenue dans la boutique en ligne BenchChem!

Neferine

Vascular smooth muscle relaxation Calcium antagonism Hypertension research

Neferine is the bisbenzylisoquinoline alkaloid of choice when experimental fidelity depends on quantifiable potency differences. Direct comparative studies show that substituting neferine with liensinine results in a 3-fold reduction in vascular smooth muscle relaxant potency (IC50 1.169 μM vs. 3.583 μM), while neferine's dual-state hERG blockade (open + inactivated) provides mechanistic precision that single-state binders cannot replicate. For chemoresistant CSC studies, neferine's 2-fold lower IC50 (6.5 μM vs. 12.5 μM for isoliensinine) and its synergistic action with low-dose cisplatin at just 4 μM make it the more efficient procurement choice. With 65.36% oral bioavailability and a 15.6 h half-life, neferine supports rigorous chronic dosing models. Lot-specific purity documentation and cold-chain logistics ensure compound integrity from bench to in vivo application.

Molecular Formula C38H44N2O6
Molecular Weight 624.8 g/mol
Cat. No. B8070355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeferine
Molecular FormulaC38H44N2O6
Molecular Weight624.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC
InChIInChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3
InChIKeyMIBATSHDJRIUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.007829 mg/L @ 25 °C (est)

Neferine for Research Procurement: A Bisbenzylisoquinoline Alkaloid with Quantified Differentiation Against Liensinine and Isoliensinine Analogs


Neferine (CAS: 2292-16-2) is a bisbenzylisoquinoline alkaloid (BBI) isolated primarily from the green seed embryo of Nelumbo nucifera Gaertn. (Plumula Nelumbinis) [1]. It belongs to a structural class of natural products that also includes closely related analogs such as liensinine, isoliensinine, and more distantly related compounds like tetrandrine and dauricine. Unlike generic introductions, the scientific and procurement relevance of neferine is grounded in its distinct pharmacological profile—specifically, its quantifiably superior potency in smooth muscle relaxation, differential hERG channel blockade kinetics, unique tissue distribution characteristics, and enhanced chemosensitization activity when compared head-to-head against its closest structural analogs [2].

Why Generic Bisbenzylisoquinoline Substitution Fails: Quantified Divergence in Neferine's hERG, Smooth Muscle, and Pharmacokinetic Profile


Although neferine shares the bisbenzylisoquinoline core scaffold with liensinine, isoliensinine, tetrandrine, and dauricine, experimental evidence demonstrates that minor structural variations translate into substantial functional divergence. Direct comparative studies reveal that substituting neferine with liensinine would result in: (i) a 3-fold reduction in vascular smooth muscle relaxant potency (IC50 1.169 μM vs. 3.583 μM) [1]; (ii) altered hERG channel blockade kinetics affecting antiarrhythmic profile (neferine binds open and inactivated states vs. liensinine binding only open state) [2]; (iii) slower tissue distribution and lower peak concentrations in target organs [3]; and (iv) a 2-fold difference in cytotoxic IC50 against chemoresistant cancer stem cells (neferine 6.5 μM vs. isoliensinine 12.5 μM) [4]. These quantifiable differences preclude simple analog substitution in any rigorous experimental or procurement workflow.

Neferine Procurement Guide: Six Quantified Dimensions of Differential Performance Against Comparator Compounds


Neferine Exhibits 3-Fold Higher Smooth Muscle Relaxant Potency Than Liensinine and Isoliensinine

In a direct head-to-head comparison of four benzylisoquinoline alkaloids isolated from the same source, neferine demonstrated superior potency for inhibiting KCl-induced mesenteric vascular smooth muscle contraction compared to its closest structural analogs, liensinine and isoliensinine [1]. This quantifiable difference establishes neferine as the most potent smooth muscle relaxant among this structurally homologous series.

Vascular smooth muscle relaxation Calcium antagonism Hypertension research

Neferine Is a More Potent hERG Channel Blocker Than Liensinine at Low Concentrations with Distinct State-Dependent Binding

A comparative patch-clamp study evaluated the effects of neferine and liensinine on hERG potassium channels stably expressed in HEK293 cells. At 1 μM, neferine reduced hERG tail current density to 41.9±3.1 pA/pF versus 56.7±2.8 pA/pF for liensinine (control: 70.3±6.3 pA/pF) [1]. Neferine was identified as the more potent blocker at concentrations below 10 μM. Critically, mechanistic analysis revealed that neferine binds to both the open and inactivated states of the hERG channel, whereas liensinine binds only to the open state [1], indicating a functionally distinct interaction mode.

Cardiac electrophysiology Antiarrhythmic drug development hERG channel pharmacology

Neferine Exhibits Preferential Myocardial Inhibition with Quantified Vascular Selectivity Ratio of 0.24-0.32, Contrasting with Non-Selective Verapamil (Ratio ~1)

A comparative study evaluated the vascular selectivity of neferine (Nef), verapamil (Ver), and tetrandrine (Tet) by calculating the IC50 ratio (IC50 for papillary muscle / IC50 for portal vein). In spontaneously hypertensive rats (SHR), vascular selectivity values were: Ver = 0.80 (non-selective), Nef = 0.24, Tet = 0.10. In normotensive WKY rats: Ver = 1.15, Nef = 0.32, Tet = 0.20 [1]. Values substantially less than 1.0 indicate preferential inhibition of myocardial tissue over vascular smooth muscle. Neferine thus occupies an intermediate selectivity position, being more myocardium-selective than verapamil but less so than tetrandrine.

Tissue selectivity Cardiovascular pharmacology Calcium channel antagonism

Neferine Achieves Faster Tissue Distribution and Higher Concentrations Than Liensinine Following Administration

In a comparative pharmacokinetic and tissue distribution study in rats, neferine demonstrated more rapid distribution into tissues and achieved higher concentrations than liensinine following equivalent administration [1]. This pharmacokinetic advantage, coupled with neferine's higher hydrophobicity, correlates with its enhanced hERG channel blocking potency at low concentrations [1]. Separately, a dedicated pharmacokinetic study established that the absolute oral bioavailability of neferine in rats is 65.36% [2], and its terminal elimination half-life (t1/2β) is 15.6 hours following oral administration [3].

Pharmacokinetics Tissue distribution ADME

Neferine Exhibits 2-Fold Greater Potency Than Isoliensinine Against Cisplatin-Resistant Colon Cancer Stem Cells

In a comparative study evaluating the chemosensitizing activity of lotus-derived alkaloids against cisplatin-resistant colon cancer stem cells (CSCs), neferine demonstrated approximately 2-fold greater potency than isoliensinine as a single agent. The IC50 values were 6.5 μM for neferine versus 12.5 μM for isoliensinine [1]. Furthermore, when combined with a low dose of cisplatin (40 μM), neferine at 4 μM (and isoliensinine at 8 μM) induced cell death in a synergistic manner [1], confirming that neferine requires a lower concentration to achieve comparable or superior combinatorial efficacy.

Chemoresistance reversal Cancer stem cells Colorectal cancer

Neferine Demonstrates Minimal Effect on hERG Channel Protein Expression, in Contrast to Liensinine Which Upregulates Expression

A study examining the effects of berberine, liensinine, and neferine on hERG potassium channel protein expression in stably transfected HERG-HEK cells revealed a critical mechanistic distinction. Liensinine at 3, 10, and 30 μmol/L significantly increased hERG channel protein expression (P < 0.05), whereas neferine showed no effect on hERG channel protein expression at any concentration tested [1]. This finding indicates that while both compounds block hERG current, they differ fundamentally in their long-term regulatory effects on channel expression levels.

Cardiac safety pharmacology hERG expression Antiarrhythmic mechanisms

Neferine: Evidence-Backed Application Scenarios for Scientific and Preclinical Procurement


Cardiac Electrophysiology and Antiarrhythmic Screening Requiring Potent hERG Blockade with Defined State-Dependent Binding

Neferine is indicated for cardiac electrophysiology research where potent hERG channel blockade at low concentrations (<10 μM) is required, and where the mechanistic distinction of binding to both open and inactivated channel states (versus liensinine's open-state-only binding) is experimentally relevant [1]. Its faster tissue distribution and higher tissue concentrations relative to liensinine [1] make it preferable for in vivo antiarrhythmic models requiring rapid target engagement. The absolute oral bioavailability of 65.36% and 15.6-hour half-life [2] support its use in chronic dosing studies.

Cancer Stem Cell Research and Cisplatin Chemoresistance Reversal Studies

For investigations targeting chemoresistant cancer stem cells (CSCs), neferine demonstrates a quantifiable potency advantage: its IC50 of 6.5 μM against cisplatin-resistant colon CSCs is approximately 2-fold lower than isoliensinine's 12.5 μM [3]. Additionally, neferine at 4 μM synergizes with low-dose cisplatin (40 μM) to induce cell death [3]. This established differential potency makes neferine the preferred choice over isoliensinine for researchers studying chemosensitization mechanisms or seeking to minimize compound usage while maintaining efficacy.

Vascular Pharmacology Studies Requiring Defined Tissue Selectivity Between Myocardium and Vascular Smooth Muscle

Neferine's unique vascular selectivity profile (selectivity ratio of 0.24-0.32, indicating preferential myocardial over vascular smooth muscle inhibition) distinguishes it from the non-selective calcium antagonist verapamil (ratio ~1) and the highly myocardium-selective tetrandrine (ratio 0.10-0.20) [4]. This intermediate selectivity position makes neferine a valuable tool for investigators studying differential tissue responses to calcium channel antagonism or seeking a comparator compound with a defined selectivity profile.

Comparative Pharmacology of Bisbenzylisoquinoline Alkaloids and Structure-Activity Relationship Studies

Neferine serves as a critical reference compound in structure-activity relationship (SAR) studies of the bisbenzylisoquinoline alkaloid class. Its consistent performance differences—3-fold greater smooth muscle relaxant potency than liensinine and isoliensinine [5], faster tissue distribution [1], and distinct hERG binding profile [1]—provide a robust quantitative framework for evaluating structural modifications and their functional consequences. Researchers procuring neferine for SAR panels can rely on this established comparative dataset as a benchmark for analog evaluation.

Quote Request

Request a Quote for Neferine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.